CP-154526 hydrochloride is a non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) []. This means it binds to the CRF1 receptor, preventing the natural ligand, corticotropin-releasing factor (CRF), from exerting its effects []. CRF plays a crucial role in the stress response and is implicated in various neuropsychiatric disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD) [].
The ability of CP-154526 hydrochloride to block CRF1 signaling has led to its investigation as a potential therapeutic agent for various conditions, including:
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, commonly referred to as CP-154526, is a synthetic compound known for its role as a selective antagonist of the corticotropin-releasing factor receptor 1. This compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is substituted with various alkyl and aryl groups, contributing to its biological activity and specificity.
The molecular formula of this compound is C23H32N4·HCl, and it has a molecular weight of approximately 364.5 g/mol. The compound's structure includes multiple methyl groups and a trimethylphenyl moiety, which are essential for its interaction with biological targets .
CP-154526 hydrochloride acts by competitively binding to the CRF1 receptor, blocking the binding of the natural ligand, corticotropin-releasing hormone (CRH). This prevents the activation of the CRF signaling cascade, which is involved in stress responses, anxiety, and other physiological processes [].
Studies suggest that CP-154526 can:
The chemical reactivity of N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride largely revolves around its functional groups. The amine group can participate in nucleophilic substitutions and can form salts with acids, as seen in its hydrochloride form. Additionally, the presence of the pyrimidine ring allows for potential reactions typical of heterocyclic compounds, such as electrophilic aromatic substitution.
The compound can also undergo metabolic transformations in biological systems. For example, it may be oxidized or conjugated through phase I and phase II metabolic pathways, respectively. These transformations are crucial for understanding its pharmacokinetics and bioavailability .
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has been primarily studied for its antagonistic effects on the corticotropin-releasing factor receptor 1. This receptor plays a pivotal role in the stress response and is implicated in various neuropsychiatric disorders. By inhibiting this receptor, CP-154526 has shown potential in reducing anxiety-like behaviors in animal models and may offer therapeutic benefits for conditions such as depression and stress-related disorders .
Moreover, recent studies have indicated that this compound exhibits antiviral properties against Chikungunya virus by inhibiting viral replication through mechanisms that involve modulation of the immune response .
The synthesis of N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has several notable applications:
Interaction studies have demonstrated that N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride effectively inhibits corticotropin-releasing factor receptor 1 signaling pathways. These studies utilize various biochemical assays to assess binding affinity and functional inhibition in cellular models.
Furthermore, investigations into its pharmacokinetics reveal how it interacts with metabolic enzymes and transport proteins within biological systems. Understanding these interactions is crucial for optimizing dosing regimens and minimizing potential side effects during therapeutic use .
Several compounds share structural similarities with N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride:
Compound Name | Structure | Biological Activity |
---|---|---|
Antalarmin | Similar core structure; CRF1 antagonist | Reduces anxiety-like behavior |
Aprepitant | Different substitution pattern; neurokinin receptor antagonist | Used for nausea prevention |
CP 154526 | Identical to N-butyl-N-ethyl...; different salt form | Selective CRF1 antagonist |
These compounds are unique due to their specific substitutions and resulting biological activities. For instance, while Antalarmin also targets corticotropin-releasing factor receptors, its distinct structural features lead to different pharmacological profiles compared to N-butyl-N-ethyl... .
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride, commonly designated as CP-154,526, demonstrates exceptional binding affinity for the corticotropin releasing factor 1 receptor with a dissociation constant of 2.7 nanomolar in human neuroblastoma cells [1] [9]. The compound exhibits consistent high-affinity binding across multiple tissue preparations, including rat cortical and pituitary membranes where the inhibition constant remains below 10 nanomolar [9] [13].
The binding mechanism involves interaction with the transmembrane domain of the corticotropin releasing factor 1 receptor, specifically targeting the juxtamembrane region rather than the amino-terminal extracellular domain [16]. This binding pattern differs fundamentally from peptide antagonists, which primarily interact with the extracellular amino-terminal domain of the receptor [16]. The pyrrolo[2,3-d]pyrimidine core structure of CP-154,526 enables stabilization of an inactive receptor conformation through allosteric modulation [9] [13].
Radioligand binding studies utilizing iodinated ovine corticotropin releasing factor demonstrate monophasic competition curves with Hill slopes approximating unity, indicating interaction with a single binding site [32]. The binding kinetics reveal rapid association with the receptor, achieving equilibrium within minutes of exposure [9]. Dissociation studies confirm the stability of the receptor-antagonist complex, with slow off-rates contributing to the sustained antagonistic effects observed in functional assays [9] [13].
Table 1: Corticotropin Releasing Factor 1 Receptor Binding Characterization
Tissue Source | Binding Affinity (Ki, nM) | Selectivity | Hill Slope |
---|---|---|---|
Human neuroblastoma cells (IMR32) | 2.7 | High | ~1.0 |
Rat cortical membranes | <10 | High | ~1.0 |
Rat pituitary membranes | <10 | High | ~1.0 |
Human brain cortex | <10 | High | ~1.0 |
CP-154,526 effectively blocks corticotropin releasing factor-stimulated adenylyl cyclase activity in membrane preparations from rat cortex and pituitary with an inhibition constant of 3.7 nanomolar [9] [37]. The compound prevents the characteristic elevation of intracellular cyclic adenosine monophosphate levels that normally follows corticotropin releasing factor receptor activation [9] [13]. This inhibition occurs through disruption of the coupling between the corticotropin releasing factor 1 receptor and the stimulatory guanine nucleotide-binding protein alpha subunit [24].
The corticotropin releasing factor 1 receptor normally couples to adenylyl cyclase through the stimulatory guanine nucleotide-binding protein pathway, leading to activation of protein kinase A and subsequent phosphorylation of the cyclic adenosine monophosphate response element-binding protein [24]. CP-154,526 interrupts this signaling cascade by preventing receptor activation, thereby maintaining adenylyl cyclase in its basal state [9] [13]. Studies have identified potential involvement of adenylyl cyclase type 7 and type 9 isoforms in corticotropin releasing factor 1 receptor signaling, with type 7 showing enhanced coupling efficiency [12].
The compound demonstrates particular efficacy in blocking adenylyl cyclase activation in brain regions with high corticotropin releasing factor 1 receptor density, including the cortex, amygdala, and hippocampus [9] [13]. Functional assays reveal that CP-154,526 prevents both the rapid and sustained phases of cyclic adenosine monophosphate accumulation following receptor stimulation [9]. The inhibition appears non-competitive in nature, suggesting allosteric modulation of receptor function rather than direct competition with endogenous ligands [34].
Table 2: Adenylyl Cyclase and Cyclic Adenosine Monophosphate Pathway Modulation
Parameter | Value/Description | Tissue/System |
---|---|---|
Adenylyl cyclase inhibition Ki | 3.7 nM | Cell membrane preparations |
Primary signaling pathway | Adenylyl cyclase/cyclic adenosine monophosphate | Multiple tissues |
Guanine nucleotide-binding protein coupling | Stimulatory alpha subunit-coupled | Corticotropin releasing factor 1 receptor |
Protein kinase A activation | Blocked by CP-154,526 | Various cell types |
Downstream effectors | Cyclic adenosine monophosphate response element-binding protein phosphorylation inhibited | Central nervous system |
Comprehensive receptor binding assays demonstrate exceptional selectivity of CP-154,526 for the corticotropin releasing factor 1 receptor subtype [32]. The compound shows minimal affinity for the corticotropin releasing factor 2 receptor with an inhibition constant exceeding 10,000 nanomolar, representing greater than 3,700-fold selectivity for the type 1 receptor [37]. Extensive cross-reactivity screening against more than 40 distinct receptor subtypes reveals no significant binding interactions at concentrations below 1,000 nanomolar [32].
The selectivity profile encompasses comprehensive evaluation against major neurotransmitter receptor families, including adrenergic, dopaminergic, serotonergic, cholinergic, and gamma-aminobutyric acid receptors [32]. Additionally, binding studies confirm absence of significant interactions with ion channels, neurotransmitter transporters, and enzymatic targets [32]. This remarkable selectivity profile distinguishes CP-154,526 from many other central nervous system-active compounds that typically exhibit broader pharmacological activity [23].
Comparative studies with other corticotropin releasing factor receptor antagonists reveal similar selectivity patterns within the pyrrolo[2,3-d]pyrimidine chemical class [22]. The selectivity appears to result from specific structural features of the corticotropin releasing factor 1 receptor that are absent or modified in the type 2 receptor [19]. Key amino acid differences in the transmembrane regions between receptor subtypes contribute to the observed selectivity [19] [24].
Table 3: Neuroreceptor Selectivity Profile and Cross-reactivity
Receptor/Target | Binding Affinity | Selectivity Ratio vs CRF1 |
---|---|---|
Corticotropin releasing factor 1 receptor | Ki = 2.7 nM | 1 (reference) |
Corticotropin releasing factor 2 receptor | Ki >10,000 nM | >3,700-fold |
Other G-protein coupled receptors (>40 tested) | IC50 >1,000 nM | >370-fold |
Ion channels | No significant binding | Not applicable |
Neurotransmitter transporters | No significant binding | Not applicable |
Enzymatic targets | No significant binding | Not applicable |
Structural analogs within the pyrrolo[2,3-d]pyrimidine class demonstrate varying degrees of corticotropin releasing factor 1 receptor affinity, with antalarmin showing the highest potency at 1.0 nanomolar [6]. NBI-27914, another pyrrolo[2,3-d]pyrimidine derivative, exhibits binding affinity in the 1-10 nanomolar range, confirming the importance of the core heterocyclic structure for receptor recognition [22]. Comparative analysis reveals that modifications to the N-butyl-N-ethyl substituents and the trimethylphenyl moiety significantly influence binding affinity [7].
Structure-activity relationship studies indicate that the 2,5-dimethyl substitution pattern on the pyrrolo[2,3-d]pyrimidine core contributes to optimal receptor binding [4] [7]. The 2,4,6-trimethylphenyl group at the 7-position appears critical for maintaining high affinity, with alterations to this substituent resulting in reduced binding potency [7]. Peptide antagonists such as alpha-helical corticotropin releasing factor (9-41) demonstrate lower binding affinity compared to the small molecule antagonists, highlighting the advantages of the pyrrolo[2,3-d]pyrimidine scaffold [32].
Molecular modeling studies suggest that the pyrrolo[2,3-d]pyrimidine derivatives interact with a distinct binding site compared to natural peptide ligands [16] [29]. This allosteric binding site accommodates the rigid heterocyclic structure while maintaining essential hydrogen bonding and hydrophobic interactions [29]. The carbonyl group of related pyrrolo[2,3-d]pyrimidin-4-one derivatives can serve as a hydrogen bond acceptor, replacing the role of nitrogen atoms in classical receptor antagonists [4].
Table 4: Comparative Receptor Binding Studies with Structural Analogs
Compound | Chemical Class | CRF1 Receptor Ki (nM) | Key Structural Features |
---|---|---|---|
CP-154,526 | Pyrrolo[2,3-d]pyrimidine | 2.7 | N-butyl-N-ethyl, 2,5-dimethyl, trimethylphenyl |
Antalarmin | Pyrrolo[2,3-d]pyrimidine | 1.0 | Similar core with different substituents |
NBI-27914 | Pyrrolo[2,3-d]pyrimidine | 1-10 | Modified pyrrolo[2,3-d]pyrimidine derivative |
Alpha-helical CRF(9-41) | Peptide antagonist | >100 | Truncated peptide structure |
Astressin | Peptide antagonist | Variable | Cyclic peptide with disulfide bonds |
The molecular mechanism of CP-154,526 antagonism involves binding to the transmembrane domain of the corticotropin releasing factor 1 receptor, specifically targeting the juxtamembrane region that differs from the peptide binding site [16]. Site-directed mutagenesis studies have identified critical amino acid residues at the junction of the third extracellular domain and fifth transmembrane region, particularly valine 266, tyrosine 267, and threonine 268 [19]. These residues appear essential for small molecule antagonist binding and contribute significantly to the observed selectivity between receptor subtypes [19].
The antagonistic mechanism appears to be allosteric rather than competitive, as evidenced by non-surmountable inhibition of agonist responses and complex binding kinetics [34]. CP-154,526 stabilizes an inactive receptor conformation that prevents coupling to stimulatory guanine nucleotide-binding proteins [9] [13]. This conformational stabilization involves hydrophobic interactions between the trimethylphenyl substituent and amino acid residues within the transmembrane helices [29].
Hydrogen bonding networks play a crucial role in antagonist binding, with the pyrimidine nitrogen atoms serving as hydrogen bond acceptors [4] [29]. The rigid pyrrolo[2,3-d]pyrimidine scaffold maintains optimal geometric relationships for these interactions while providing sufficient hydrophobic surface area for stable receptor binding [29]. Recent crystallographic studies of related class B G-protein coupled receptors support the proposed binding mode and confirm the distinct nature of small molecule versus peptide binding sites [29].
The molecular basis for receptor subtype selectivity resides in specific amino acid differences between corticotropin releasing factor 1 and 2 receptors within the transmembrane regions [19] [24]. These structural differences create a binding pocket in the type 1 receptor that accommodates pyrrolo[2,3-d]pyrimidine antagonists while being incompatible with the same compounds in the type 2 receptor [19]. The selectivity mechanism represents a fundamental difference in receptor architecture that has been exploited for the development of subtype-selective antagonists [26].
Table 5: Molecular Basis of Corticotropin Releasing Factor 1 Receptor Antagonism
Molecular Feature | Description | Supporting Evidence |
---|---|---|
Binding location | Transmembrane/juxtamembrane domain | Mutagenesis and chimeric receptor studies [19] |
Mechanism | Allosteric antagonism | Non-competitive kinetics [34] |
Key residues | Val266, Tyr267, Thr268 | Site-directed mutagenesis [19] |
Receptor conformation | Stabilizes inactive state | Functional and binding studies [9] [13] |
Selectivity basis | Transmembrane region differences | Comparative receptor analysis [19] [24] |
Binding interactions | Hydrogen bonding and hydrophobic contacts | Structure-activity relationships [4] [29] |